molecular formula C11H10N2O2 B13139798 1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl-

1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl-

Cat. No.: B13139798
M. Wt: 202.21 g/mol
InChI Key: XWIKRVSMKROTFY-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of α-aminoaldehydes, while substitution reactions can introduce various functional groups onto the imidazole ring.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties .

Comparison with Similar Compounds

1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- can be compared with other imidazole derivatives, such as:

    1H-Imidazole-4-carboxylicacid,2-methyl-: Similar in structure but lacks the phenyl group, which can affect its chemical and biological properties.

    1H-Imidazole-4-carboxylicacid,1-phenyl-: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.

    1H-Imidazole-4-carboxylicacid,2-phenyl-:

The uniqueness of 1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-methyl-1-phenylimidazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-8-12-10(11(14)15)7-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)

InChI Key

XWIKRVSMKROTFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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